[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate
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Overview
Description
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate is a chemical compound with the molecular formula C7H13N3.C2H2O4.H2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate typically involves the following steps:
Formation of 3,5-Dimethyl-1H-pyrazole: This can be achieved through the methylation of pyrazole using methylating agents such as iodomethane or bromomethane.
Alkylation: The 3,5-dimethyl-1H-pyrazole is then alkylated with formaldehyde and methylamine to form [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine.
Formation of Oxalate Hydrate: The final step involves reacting the [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine with oxalic acid to form the oxalate salt, followed by hydration to obtain the oxalate hydrate form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler amine derivatives.
Scientific Research Applications
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate.
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different functional groups.
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Similar structure but with carboxylic acid functionality.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine;oxalic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.C2H2O4.H2O/c1-5-7(4-8-3)6(2)10-9-5;3-1(4)2(5)6;/h8H,4H2,1-3H3,(H,9,10);(H,3,4)(H,5,6);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYYRQUNWYWIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC.C(=O)(C(=O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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